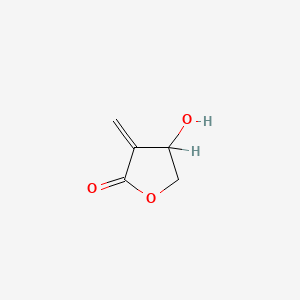
2(3H)-Furanone, dihydro-4-hydroxy-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-4-hydroxy-3-methylene- is a natural product found in Tulipa turkestanica, Tulipa sylvestris, and other organisms with data available.
Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
- α-Methylene-γ-butyrolactones, which include dihydro-3-methylene-2(3H)furanones, are notable for their wide-ranging biological activities. These compounds are fundamental in synthesizing unusual 1,4-functionality distances and α-substituted acrylic ester moieties, which are susceptible to nucleophilic attack (Hoffmann & Rabe, 1985).
Aroma and Flavor Enhancement
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and related compounds are key flavor compounds in many fruits, contributing to their attractive sensory properties. These furanones are synthesized through enzymatic steps or as products of the Maillard reaction, offering a broad spectrum of flavors from caramel-like to fruity (Schwab, 2013).
Food and Tobacco Applications
- Furanones, including variants of 2(3H)-furanone, are extensively utilized in food and tobacco industries. Their synthesis and properties are vital for flavor and aroma enhancement, with specific methods developed for obtaining pure forms of these compounds (You, 1999).
Role in Natural Systems and Food Processing
- Various 4-hydroxy-3(2H)-furanones, derived from Maillard reactions or biosynthesis, contribute significantly to the flavors of cooked foodstuffs and fruits like strawberries, raspberries, and pineapples. Some of these compounds also have important biological functions, such as acting as pheromones or deterring fungal growth. Their dual nature as mutagenic agents and effective anticarcinogens in dietary contexts is noteworthy (Slaughter, 2007).
Synthetic Applications
- 3-Methyl-2(5H)-furanone, a common structure in strigolactones (plant germination stimulants), can be synthesized efficiently via a ring-closing metathesis method. Understanding its biosynthesis is crucial for developing biotechnological processes involving strigolactones (Malik, Rutjes, & Zwanenburg, 2010).
Propiedades
Fórmula molecular |
C5H6O3 |
|---|---|
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
4-hydroxy-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2 |
Clave InChI |
BFLSLERVRLOFCX-UHFFFAOYSA-N |
SMILES |
C=C1C(COC1=O)O |
SMILES canónico |
C=C1C(COC1=O)O |
Sinónimos |
eta-hydroxy-alpha-methylene-gamma-butyrolactone tulipalin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


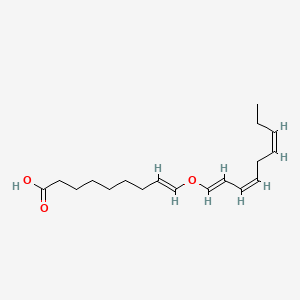
![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)
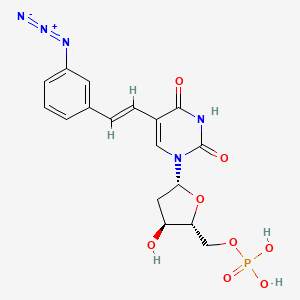
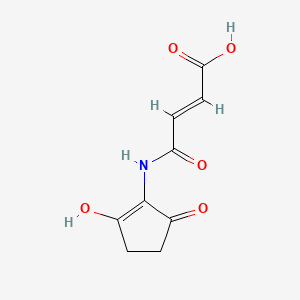

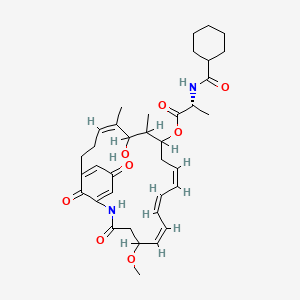

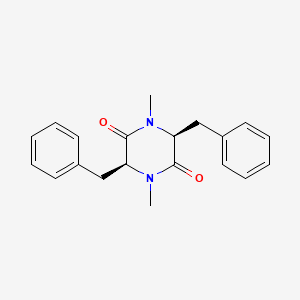

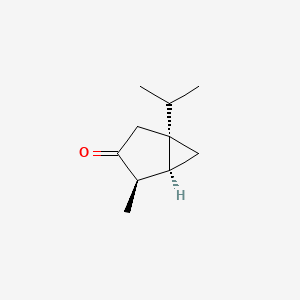
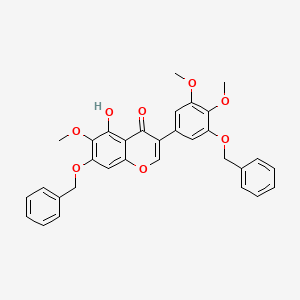
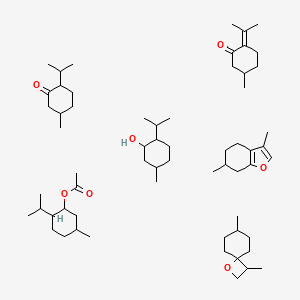
![(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B1237098.png)

